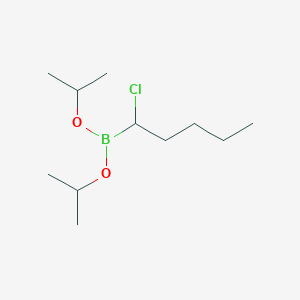
Dipropan-2-yl (1-chloropentyl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl (1-chloropentyl)boronate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronate ester group, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (1-chloropentyl)boronate typically involves the reaction of 1-chloropentylboronic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (1-chloropentyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronate ester to corresponding alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipropan-2-yl (1-chloropentyl)boronate has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of Dipropan-2-yl (1-chloropentyl)boronate involves its interaction with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The pathways involved include the formation of boronate esters and subsequent transformations .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Arylboronic acid
Uniqueness
Dipropan-2-yl (1-chloropentyl)boronate is unique due to its specific structure, which combines a boronate ester with a chlorinated alkyl chain. This combination imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and material science .
Properties
CAS No. |
62261-02-3 |
|---|---|
Molecular Formula |
C11H24BClO2 |
Molecular Weight |
234.57 g/mol |
IUPAC Name |
1-chloropentyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C11H24BClO2/c1-6-7-8-11(13)12(14-9(2)3)15-10(4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
OAXURLNOLUAXBB-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CCCC)Cl)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















